Rifaximin

Pharmacokinetics Systemic Absorption GI Selectivity

Rifaximin differentiates from systemic rifamycins (e.g., rifampin) by <1% oral bioavailability, confining antimicrobial action to the gut and avoiding CYP3A4 induction and systemic toxicity. Fecal concentrations reach ~8,000 μg/g—far exceeding enteric pathogen MICs. It matches neomycin for hepatic encephalopathy without nephrotoxicity risk, and in IBS-D trials, discontinuation rates are indistinguishable from placebo. Against S. epidermidis biofilms, rifaximin is 4-fold more potent than rifampin (MBBC 0.5 vs 2 μg/mL). Procure for GI-targeted research where systemic exposure is contraindicated.

Molecular Formula C43H51N3O11
Molecular Weight 785.9 g/mol
CAS No. 80621-81-4
Cat. No. B1679331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifaximin
CAS80621-81-4
SynonymsBRN 3584528;  L105;  L-105;  Fatroximin;  L 105SV;  Normix;  Rifacol;  Rifamycin L 105;  Rifaxidin;  Rifaximin;  Rifaxin;  Ritacol;  Rifaximin;  trade names: RCIFAX, Rifagut, Xifaxan, Zaxine
Molecular FormulaC43H51N3O11
Molecular Weight785.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
InChIInChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
InChIKeyNZCRJKRKKOLAOJ-XRCRFVBUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.38e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifaximin (CAS 80621-81-4): Baseline Pharmacological Profile and Procurement Context


Rifaximin is a semi-synthetic, non-aminoglycoside derivative of rifamycin SV [1]. It exerts antibacterial activity through irreversible binding to the bacterial DNA-dependent RNA polymerase beta-subunit, thereby inhibiting bacterial RNA synthesis [1]. A defining structural and pharmacological feature is its extremely low systemic absorption after oral administration, with <1% of the dose reaching the bloodstream, resulting in negligible plasma concentrations (<10 ng/mL) [2]. This property confines its antimicrobial action primarily to the gastrointestinal tract, producing high intraluminal drug levels—average fecal concentrations approximate 8,000 μg/g after three days of therapy [3]. Consequently, rifaximin is not indicated for systemic infections but is specifically developed and procured for GI-restricted indications including traveler's diarrhea, hepatic encephalopathy, and diarrhea-predominant irritable bowel syndrome (IBS-D) [1].

Why Rifaximin Cannot Be Replaced by Generic Rifamycin Class Analogs for GI-Restricted Applications


Rifaximin's clinical utility is contingent upon its minimal systemic absorption, a feature that distinguishes it from other rifamycin derivatives such as rifampin and rifabutin, which exhibit substantial oral bioavailability and are utilized for systemic infections like tuberculosis [1]. Generic substitution with a systemically absorbed rifamycin would introduce an unacceptable risk of drug-drug interactions (e.g., potent CYP3A4 induction by rifampin) and systemic adverse events that are not present with rifaximin [2]. Furthermore, the high intraluminal concentrations achieved by rifaximin—up to 8,000 μg/g of stool—vastly exceed the MIC values for most enteric pathogens, a therapeutic window that is not replicable by systemically absorbed agents due to dose-limiting systemic toxicity [3]. For indications requiring gut-selective antimicrobial activity with a favorable safety profile, such as hepatic encephalopathy and IBS-D, alternative rifamycins are therapeutically non-equivalent and cannot be substituted without compromising the risk-benefit balance [4].

Quantitative Comparative Evidence for Rifaximin Differentiation: Procurement-Relevant Data Against Key Comparators


Systemic Bioavailability: Rifaximin vs. Rifampin—A Critical Differentiator for GI-Selective Indications

Rifaximin demonstrates virtually no systemic absorption following oral administration, a stark contrast to rifampin which is rapidly and extensively absorbed. In a rat model evaluating transcutaneous absorption, rifaximin was 'practically not absorbed,' whereas rifampin showed significant percutaneous penetration [1]. Human pharmacokinetic data confirm that less than 1% of an oral rifaximin dose reaches systemic circulation, resulting in plasma levels <10 ng/mL [2]. In comparison, rifampin exhibits approximately 68% oral bioavailability and reaches peak plasma concentrations of ~10 μg/mL (10,000 ng/mL) after a standard 600 mg dose [3]. This approximately 1,000-fold difference in systemic exposure is the primary driver for rifaximin's favorable safety profile and lack of systemic drug-drug interactions.

Pharmacokinetics Systemic Absorption GI Selectivity

Hepatic Encephalopathy Efficacy and Tolerability: Rifaximin vs. Neomycin—A Head-to-Head Randomized Controlled Trial

In a double-blind, randomized trial involving 49 cirrhotic patients with hepatic encephalopathy, rifaximin 400 mg TID demonstrated equivalent efficacy to neomycin 1 g TID over a 6-month treatment period. Blood ammonia levels decreased in both groups, with no statistically significant difference observed between treatments [1]. However, rifaximin offers a distinct safety advantage: neomycin is contraindicated or requires dose adjustment in patients with renal impairment due to its systemic absorption and ototoxicity/nephrotoxicity risks, whereas rifaximin's negligible systemic absorption renders it safe in renal insufficiency [2].

Hepatic Encephalopathy Ammonia Reduction Cirrhosis

Discontinuation Due to Adverse Events in IBS-D: Rifaximin vs. Eluxadoline and Alosetron—A Safety Meta-Analysis

A 2025 systematic review and meta-analysis evaluated the Number Needed to Harm (NNH) for discontinuation due to adverse events among IBS-D pharmacotherapies. Rifaximin demonstrated a negative NNH value (statistically insignificant), indicating that discontinuation rates due to adverse events were not different from placebo [1]. In contrast, eluxadoline exhibited an NNH of 32 (p<0.01), meaning one additional patient would discontinue therapy for every 32 patients treated with eluxadoline compared to placebo. Alosetron demonstrated an even higher risk with an NNH of 14 (p<0.01) [1].

IBS-D Tolerability Safety Profile

Antibiofilm Activity Against Staphylococci: Rifaximin vs. Other Rifamycins—In Vitro Head-to-Head Comparison

In a study evaluating 200 periprosthetic joint infection-associated staphylococcal isolates, the minimum biofilm bactericidal concentrations (MBBC) were determined for four rifamycin derivatives. For rifampin-susceptible S. aureus, the MBBC values (for ≥50% of isolates) were: rifampin 8 μg/mL, rifabutin 1 μg/mL, rifapentine 2 μg/mL, and rifaximin 4 μg/mL [1]. For S. epidermidis, the MBBC values were: rifampin 2 μg/mL, rifabutin 0.06 μg/mL, rifapentine 0.25 μg/mL, and rifaximin 0.5 μg/mL [1]. While rifabutin exhibited the most potent antibiofilm activity overall, rifaximin demonstrated superior antibiofilm potency compared to rifampin against both species.

Biofilm Staphylococcus aureus Periprosthetic Joint Infection

Clostridioides difficile Infection Recurrence: Rifaximin vs. Vancomycin—Hamster Model of CDAD

In a hamster model of C. difficile-associated diarrhea (CDAD), both rifaximin and vancomycin were equally effective for primary treatment. However, a critical difference emerged in the prevention of disease recurrence. Hamsters infected with the VPI 10463 strain and treated with rifaximin experienced no relapsing infection within a one-month follow-up period (0% recurrence), whereas 75% of vancomycin-treated animals relapsed (P < 0.01) [1]. For the epidemic BI17 strain, neither rifaximin nor vancomycin treatment was associated with relapse [1].

Clostridioides difficile Recurrence Prevention Animal Model

Optimal Research and Industrial Application Scenarios for Rifaximin Based on Quantitative Differentiation Evidence


Long-Term Prophylaxis in Hepatic Encephalopathy: Prioritizing Safety in Cirrhotic Patients with Renal Compromise

Rifaximin is the preferred agent for long-term maintenance of remission in hepatic encephalopathy, particularly in cirrhotic patients with impaired renal function. The direct head-to-head evidence demonstrates equivalent ammonia-lowering efficacy compared to neomycin [1], but rifaximin's <1% systemic absorption [2] avoids the ototoxicity and nephrotoxicity risks associated with neomycin that necessitate dose adjustment and monitoring in renal impairment. This safety differentiation translates into reduced healthcare resource utilization and improved patient quality of life during chronic therapy.

Microbiome-Sparing Antibiotic Research in Recurrent C. difficile Infection Models

In translational research focused on recurrent C. difficile infection, rifaximin should be considered over vancomycin as a comparator or investigative agent. The hamster model data show that rifaximin prevents recurrence in a strain-specific manner (0% recurrence vs. 75% with vancomycin) [3], suggesting a microbiome-sparing effect that is not observed with vancomycin. Procurement of rifaximin for animal studies exploring the relationship between antibiotic treatment, gut microbiota disruption, and CDAD recurrence is strongly supported by this differential evidence.

Biofilm-Associated Infection Studies in Staphylococcal Pathogenesis

For in vitro studies evaluating biofilm eradication strategies against staphylococci, particularly S. epidermidis associated with medical device infections, rifaximin demonstrates a quantifiable advantage over rifampin. The MBBC data show that rifaximin is 4-fold more potent than rifampin against S. epidermidis biofilms (0.5 μg/mL vs. 2 μg/mL) and 2-fold more potent against S. aureus biofilms (4 μg/mL vs. 8 μg/mL) [4]. Researchers investigating biofilm-targeting antimicrobial strategies should prioritize rifaximin over rifampin when designing head-to-head comparative studies.

Clinical Trial Design for IBS-D: Minimizing Confounding by Adverse Event-Driven Attrition

In randomized controlled trials for diarrhea-predominant IBS, the choice of active comparator significantly impacts study power and interpretability due to differential adverse event-driven discontinuation rates. Meta-analysis data show that rifaximin is associated with a negative NNH (i.e., discontinuation rates indistinguishable from placebo), whereas eluxadoline and alosetron have NNH values of 32 and 14, respectively [5]. Trialists designing comparator studies should account for this differential attrition, as using rifaximin as a reference arm may yield lower dropout rates and more robust efficacy signals compared to alternatives with higher NNH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifaximin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.